N-cyclohexyl-N'-cyclooctylurea
Description
N-cyclohexyl-N’-cyclooctylurea is an organic compound belonging to the class of ureas It is characterized by the presence of cyclohexyl and cyclooctyl groups attached to the nitrogen atoms of the urea moiety
Properties
IUPAC Name |
1-cyclohexyl-3-cyclooctylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-15(17-14-11-7-4-8-12-14)16-13-9-5-2-1-3-6-10-13/h13-14H,1-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITYOAMZVKPAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306860 | |
| Record name | N-Cyclohexyl-N′-cyclooctylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-01-5 | |
| Record name | N-Cyclohexyl-N′-cyclooctylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N′-cyclooctylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-N’-cyclooctylurea can be synthesized through the reaction of cyclohexylamine and cyclooctylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Isocyanate: Cyclohexylamine and cyclooctylamine are reacted with phosgene to form the corresponding isocyanates.
Urea Formation: The isocyanates are then reacted with each other to form N-cyclohexyl-N’-cyclooctylurea.
Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-cyclooctylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-cyclooctylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-N’-cyclooctylurea has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: N-cyclohexyl-N’-cyclooctylurea is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclohexyl-N’-cyclooctylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Dicyclohexylurea: This compound is similar in structure but contains two cyclohexyl groups instead of cyclohexyl and cyclooctyl groups.
N-cyclohexyl-N’-decylurea: This compound has a decyl group instead of a cyclooctyl group.
Uniqueness: N-cyclohexyl-N’-cyclooctylurea is unique due to the presence of both cyclohexyl and cyclooctyl groups, which confer distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
N-cyclohexyl-N'-cyclooctylurea (CAS No. 1220-01-5) is an organic compound belonging to the urea class, characterized by cyclohexyl and cyclooctyl groups attached to its nitrogen atoms. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 252.40 g/mol
- Structure : Contains a urea functional group with cyclohexyl and cyclooctyl substituents.
This compound exhibits its biological effects through interactions with specific molecular targets, particularly enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, influencing various cellular processes. Its unique structure allows it to engage in specific binding interactions that can alter the function of proteins involved in critical biological pathways.
Enzyme Interactions
Research indicates that this compound can affect enzyme activity, potentially impacting metabolic pathways. For instance, studies have shown that compounds similar to this compound can inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.
Case Studies
- Anti-inflammatory Activity : A study explored the anti-inflammatory properties of structurally related ureas, suggesting that this compound could exhibit similar effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.
- Anticancer Potential : Preliminary investigations into the anticancer properties of urea derivatives have indicated that compounds like this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Some research has pointed towards neuroprotective effects associated with urea derivatives, potentially through the modulation of neurotransmitter systems or protection against oxidative stress.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented; however, similar compounds have shown varying degrees of toxicity. It is essential to evaluate the compound's safety through rigorous toxicological studies before any therapeutic application.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Dicyclohexylurea | Two cyclohexyl groups | Anti-inflammatory properties |
| N-cyclohexyl-N'-decylurea | Cyclohexyl and decyl groups | Potential neuroprotective effects |
| N-cyclohexyl-N'-phenylurea | Cyclohexyl and phenyl groups | Anticancer activity |
This compound is unique due to its combination of cyclohexyl and cyclooctyl groups, which may confer distinct pharmacological properties compared to other urea derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
